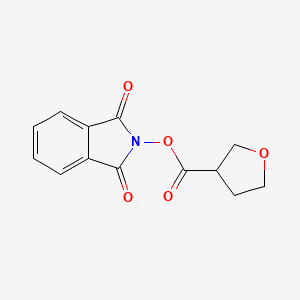
1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate: is a compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate can be synthesized through a condensation reaction involving an aromatic primary amine and a maleic anhydride derivative . This reaction typically occurs under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions and organocatalytic methods . These methods offer robust techniques for the efficient construction of complex heterocyclic structures, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs and treatments for various diseases .
Medicine: The compound’s potential as a therapeutic agent has led to its investigation in the field of medicinal chemistry. Researchers are exploring its use in the treatment of cancer, infectious diseases, and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus and carbonyl groups, making it structurally related to 1,3-Dioxoisoindolin-2-yl tetrahydrofuran-3-carboxylate.
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate:
Uniqueness: this compound stands out due to its unique combination of an isoindoline nucleus and a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
2127881-32-5 |
|---|---|
Molekularformel |
C13H11NO5 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) oxolane-3-carboxylate |
InChI |
InChI=1S/C13H11NO5/c15-11-9-3-1-2-4-10(9)12(16)14(11)19-13(17)8-5-6-18-7-8/h1-4,8H,5-7H2 |
InChI-Schlüssel |
JNYDZIWMKNMTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


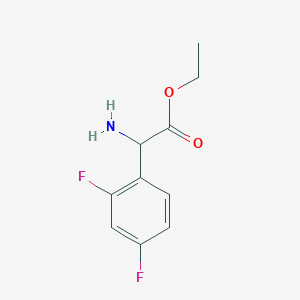
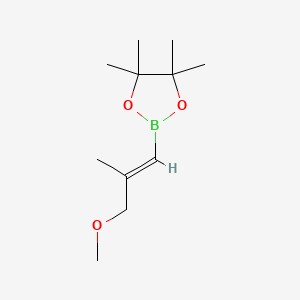
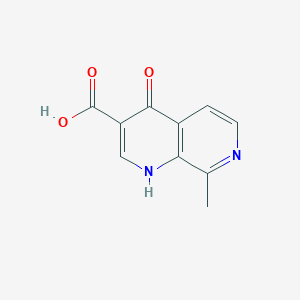
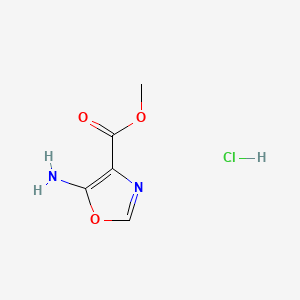
![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
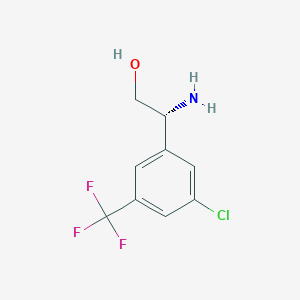
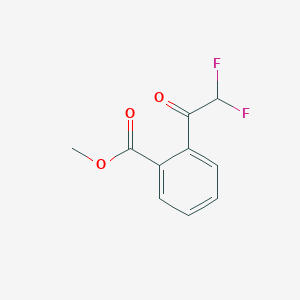
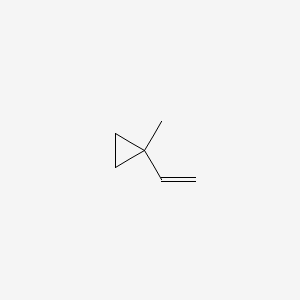
![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
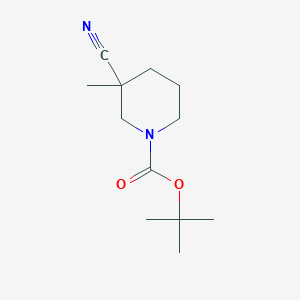
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
